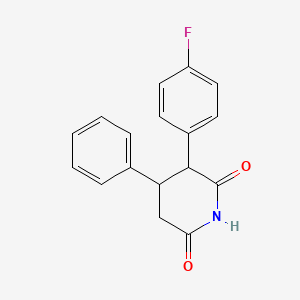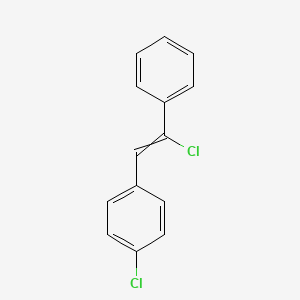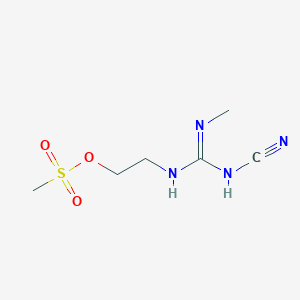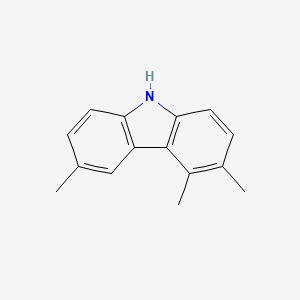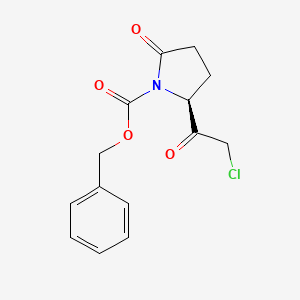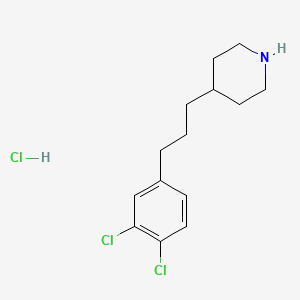
1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline is an organic compound belonging to the pyrazoline family Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a phenyl group at the first position and a 2-nitrophenyl group at the third position of the pyrazoline ring
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the condensation of 2-nitroacetophenone with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazoline ring.
Synthetic Route:
Condensation Reaction: 2-nitroacetophenone reacts with phenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form this compound.
Reaction Conditions:
Temperature: Typically carried out at elevated temperatures (around 80-100°C).
Catalysts: Acidic catalysts such as hydrochloric acid or acetic acid are commonly used.
Analyse Chemischer Reaktionen
1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
- The compound can be oxidized to form corresponding pyrazole derivatives.
- Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction:
- Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
- The major product formed is 1-Phenyl-3-(2-aminophenyl)-2-pyrazoline.
Substitution:
- Electrophilic substitution reactions can occur at the phenyl rings.
- Common reagents include halogens and nitrating agents.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the development of bioactive molecules and pharmaceuticals.
Medicine:
- Potential applications in drug discovery and development.
- Studied for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of dyes and pigments.
- Potential applications in materials science for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activity may be attributed to its ability to interact with enzymes and receptors, leading to modulation of cellular processes.
Molecular Targets:
- Enzymes involved in oxidative stress and inflammation.
- Receptors associated with pain and inflammation pathways.
Pathways Involved:
- Modulation of the NF-κB pathway, which plays a role in inflammation and immune response.
- Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline
- 1-Phenyl-3-(2-chlorophenyl)-2-pyrazoline
- 1-Phenyl-3-(2-methylphenyl)-2-pyrazoline
Comparison:
- The presence of the nitro group at the 2-position of the phenyl ring in 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Compared to other derivatives, this compound may exhibit different pharmacological profiles and chemical reactivity due to the specific positioning of the nitro group.
Eigenschaften
CAS-Nummer |
77242-44-5 |
|---|---|
Molekularformel |
C15H13N3O2 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
5-(2-nitrophenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)15-9-5-4-8-13(15)14-10-11-17(16-14)12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI-Schlüssel |
YWNGYHIQQHWFJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(N=C1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



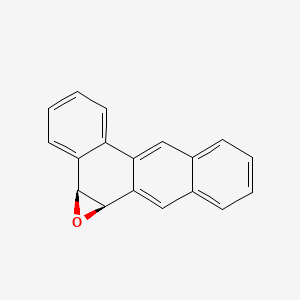
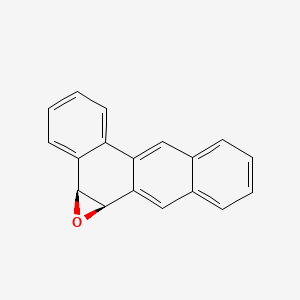
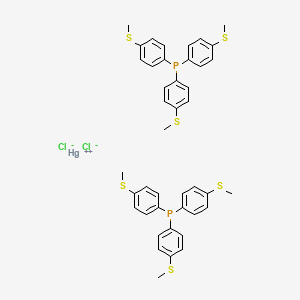

![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)
